CH-141

Description

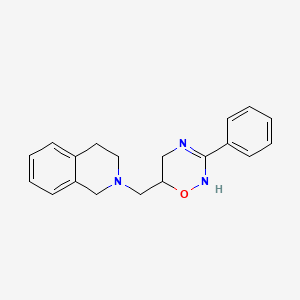

Structure

2D Structure

3D Structure

Properties

CAS No. |

78279-88-6 |

|---|---|

Molecular Formula |

C19H21N3O |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazine |

InChI |

InChI=1S/C19H21N3O/c1-2-7-16(8-3-1)19-20-12-18(23-21-19)14-22-11-10-15-6-4-5-9-17(15)13-22/h1-9,18H,10-14H2,(H,20,21) |

InChI Key |

GWAKPCRBHTWEKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3CN=C(NO3)C4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolinyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine 3-phenyl-6-(1,2,3,4-tetrahydro-2-isoquinolyl)methyl-4H-5,6-dihydro-1,2,4-oxadiazine CH 141 CH-141 PTHIQDO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of PT-141 (Bremelanotide)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "CH-141" as a neuropharmacological agent could not be definitively identified in a comprehensive literature search. However, "PT-141" (Bremelanotide), a well-documented central nervous system agent with a similar designation, is a likely candidate for interest. This guide will focus on the mechanism of action of PT-141.

Introduction

PT-141, also known as Bremelanotide (B69708), is a synthetic peptide analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a melanocortin receptor agonist, exerting its effects primarily within the central nervous system (CNS) to modulate pathways involved in sexual arousal and motivation.[1][3] Unlike many treatments for sexual dysfunction that target the vascular system, PT-141's mechanism is rooted in neurobiology, making it a significant area of research for conditions such as hypoactive sexual desire disorder (HSDD).[3][4] This technical guide provides a detailed overview of the CNS mechanism of action of PT-141, including its molecular targets, signaling pathways, and the experimental evidence that underpins our current understanding.

Core Mechanism of Action in the Central Nervous System

The primary mechanism of action of PT-141 is the activation of melanocortin receptors in the brain.[1][5] This interaction triggers downstream signaling cascades that influence neuronal activity and neurotransmitter release in key brain regions associated with sexual function.

The Melanocortin System

The melanocortin system is a crucial neuromodulatory network in the CNS that regulates a variety of physiological processes, including sexual behavior, appetite, and energy homeostasis.[1] This system comprises melanocortin peptides, which are derived from the precursor protein pro-opiomelanocortin (POMC), and a family of five G-protein coupled receptors (GPCRs), designated MC1R through MC5R.

Molecular Targets of PT-141

PT-141 is a non-selective agonist of several melanocortin receptors, with its primary effects on sexual function attributed to its activity at the melanocortin-3 receptor (MC3R) and the melanocortin-4 receptor (MC4R).[1][2] These receptors are predominantly expressed in the CNS, including regions like the hypothalamus, which are integral to the regulation of sexual desire and arousal.[2][3][6]

Signaling Pathways

Upon binding to MC3R and MC4R, PT-141 initiates a cascade of intracellular events. As these are G-protein coupled receptors, their activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a modulation of neuronal excitability and gene expression.

A significant consequence of this signaling cascade is the modulation of neurotransmitter release, most notably dopamine (B1211576).[5][7][8] In brain regions such as the medial preoptic area (mPOA) of the hypothalamus, activation of MC4R by PT-141 has been shown to enhance dopamine release.[6][7][8] Dopamine is a key neurotransmitter in the brain's reward and motivation pathways, and its increased activity is strongly associated with enhanced sexual desire and arousal.[5]

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative findings from studies on PT-141. Due to the proprietary nature of some drug development data, publicly available information is often qualitative or presented in relative terms.

| Parameter | Species/Model | Method | Result | Reference |

| Neuronal Activation | Rat | c-Fos Immunoreactivity | Increased c-Fos expression in the hypothalamus following systemic administration. | [2] |

| Erectile Response | Men with ED | Randomized, Placebo-Controlled Trial | Rapid, dose-dependent increase in erectile activity. | [2] |

| Sexual Desire | Premenopausal Women with HSDD | Clinical Trials | Statistically significant improvement in sexual desire and reduction in associated distress compared to placebo. | [5][6] |

| Dopamine Release | Rat (female) | In vivo microdialysis | Infusion of a melanocortin agonist into the mPOA resulted in increased dopamine release. | [8] |

Key Experimental Protocols

The elucidation of PT-141's CNS mechanism has relied on a variety of experimental techniques. A foundational method for demonstrating the central action of a compound is to measure the activation of neurons in specific brain regions.

c-Fos Immunoreactivity to Measure Neuronal Activation

Objective: To identify neuronal populations in the rat brain that are activated by the systemic administration of PT-141.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used for the experiment.

-

Drug Administration: A cohort of rats is administered a systemic dose of PT-141, while a control group receives a saline placebo.

-

Perfusion and Tissue Preparation: After a set period (typically 90-120 minutes) to allow for c-Fos protein expression, the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde). The brains are then extracted and post-fixed.

-

Sectioning: The brains are sectioned coronally (typically at 40-50 µm) using a cryostat or vibratome, with a focus on regions of interest such as the hypothalamus.

-

Immunohistochemistry:

-

The brain sections are incubated with a primary antibody that specifically binds to the c-Fos protein.

-

Following washes to remove unbound primary antibody, the sections are incubated with a biotinylated secondary antibody that binds to the primary antibody.

-

An avidin-biotin-peroxidase complex is then applied, which binds to the biotin (B1667282) on the secondary antibody.

-

The sections are then treated with a chromogen substrate (e.g., diaminobenzidine), which reacts with the peroxidase to produce a visible brown or black precipitate at the site of c-Fos expression.

-

-

Microscopy and Analysis: The stained sections are mounted on slides and examined under a light microscope. The number of c-Fos-positive cells in specific brain nuclei is quantified and compared between the PT-141 and placebo groups.

Expected Outcome: A significantly higher number of c-Fos-positive neurons in specific hypothalamic nuclei (e.g., the paraventricular nucleus) in the PT-141 treated group compared to the control group, indicating that the drug activates neurons in these regions.[2]

Conclusion

PT-141 (Bremelanotide) represents a significant departure from traditional therapies for sexual dysfunction by targeting the central nervous system. Its mechanism of action is centered on the activation of melanocortin receptors, particularly MC3R and MC4R, in key brain regions such as the hypothalamus. This receptor engagement initiates downstream signaling that modulates neuronal activity and enhances the release of critical neurotransmitters like dopamine, thereby promoting sexual desire and arousal. The evidence from both preclinical and clinical studies robustly supports this neurobiological mechanism. A thorough understanding of these pathways is essential for the continued development and optimization of centrally-acting therapies for sexual dysfunction.

References

- 1. coastalpeptides.com [coastalpeptides.com]

- 2. PT-141: a melanocortin agonist for the treatment of sexual dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bostonmedicalgroup.com [bostonmedicalgroup.com]

- 4. elementsarms.com [elementsarms.com]

- 5. What is the mechanism of Bremelanotide Acetate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The neurobiology of bremelanotide for the treatment of hypoactive sexual desire disorder in premenopausal women - ProQuest [proquest.com]

General Workflow for Peptide Synthesis and Purification

An in-depth technical guide on the synthesis and purification of a specific peptide requires precise information about its amino acid sequence and physicochemical properties. Unfortunately, after a thorough search of publicly available scientific literature and databases, no specific peptide with the designation "CH-141" could be identified. This designation may be an internal project code, a novel unpublished peptide, or a proprietary molecule.

Without the amino acid sequence of this compound, it is not possible to provide a detailed and accurate technical guide for its specific synthesis and purification. The choice of synthesis strategy, protecting groups, cleavage cocktails, and purification methods is highly dependent on the peptide's sequence and its inherent properties such as hydrophobicity, isoelectric point, and potential for aggregation.

To proceed with generating a comprehensive technical guide, the following information regarding the this compound peptide is essential:

-

Amino Acid Sequence: This is the most critical piece of information.

-

C-terminal modification: (e.g., amide or free acid).

-

N-terminal modification: (e.g., acetylation).

-

Presence of disulfide bridges or other post-translational modifications.

-

Any known solubility or stability issues.

Once this information is available, a tailored guide can be developed. In the interim, a general overview of the workflow for chemical peptide synthesis and purification is provided below.

The most common method for chemical peptide synthesis is Solid-Phase Peptide Synthesis (SPPS). This technique involves building a peptide chain sequentially while it is attached to an insoluble resin support.

Caption: General workflow for solid-phase peptide synthesis, purification, and analysis.

The synthesis process begins with the attachment of the first amino acid to a solid resin support.[1][2][3] This is followed by a cyclical process of deprotection of the N-terminal protecting group and coupling of the next amino acid in the sequence.[1][2][3] After each step, the resin is washed to remove excess reagents and byproducts.[1][2][3] Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).[1]

The resulting crude peptide solution is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5][6][7][8] RP-HPLC separates the target peptide from impurities based on hydrophobicity.[6] Fractions are collected and analyzed for purity, often using analytical RP-HPLC. The pure fractions are then pooled together.

Finally, the identity of the purified peptide is confirmed by mass spectrometry, which provides a highly accurate molecular weight.[9][10][11][12] The pure peptide solution is then lyophilized (freeze-dried) to obtain the final product as a stable powder.

References

- 1. neulandlabs.com [neulandlabs.com]

- 2. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 3. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 4. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hplc.eu [hplc.eu]

- 6. bachem.com [bachem.com]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. pharmtech.com [pharmtech.com]

- 9. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]

- 12. researchgate.net [researchgate.net]

Pharmacological Profile of CH-141 and its Variants in Preclinical Studies: An In-depth Technical Guide

The designation "CH-141" is associated with several distinct investigational compounds in preclinical and clinical development. This guide provides a detailed overview of the preclinical pharmacological profiles of the most prominent molecules identified under this or similar nomenclature: ch14.18/CHO , an anti-GD2 antibody; PT-141 (Bremelanotide) , a melanocortin receptor agonist; UL141 , a human cytomegalovirus protein; IT-141 , a micellar formulation of SN-38; and ML141 , a Cdc42 GTPase inhibitor. This document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

ch14.18/CHO: An Anti-GD2 Monoclonal Antibody for Neuroblastoma

ch14.18/CHO is a human-mouse chimeric monoclonal antibody that targets the disialoganglioside GD2, which is highly expressed on neuroblastoma cells. The "CHO" designation indicates that it is produced in Chinese Hamster Ovary cells. Preclinical studies were crucial to bridge the transition from the original antibody produced in SP2/0 myeloma cells (ch14.18/SP2/0).

Quantitative Preclinical Data

| Parameter | Animal Model | Value | Reference |

| Pharmacokinetics | |||

| Half-life (t½) | Mice | 22.7 ± 1.9 hours | [1][2] |

| In Vitro Efficacy | |||

| ADCC & CDC | In vitro | Effective against GD2+ cell lines | [1][3] |

| In Vivo Efficacy | |||

| Liver Metastasis | Mouse Model | Suppression of experimental metastasis | [1] |

Experimental Protocols

1.2.1. In Vivo Pharmacokinetics and Biodistribution in Mice

-

Objective: To compare the pharmacokinetic and biodistribution profiles of ch14.18/CHO and ch14.18/SP2/0.

-

Animal Model: Balb/c and A/J mice.[2]

-

Methodology:

-

The antibodies were radiolabeled with Iodine-125 (¹²⁵I).

-

The radiolabeled antibodies were administered to the mice.

-

Blood samples were collected at various time points to determine the clearance rate and calculate the half-life.

-

Biodistribution was assessed by measuring the radioactivity in different organs and tissues at specific time points post-injection to confirm targeting of GD2-expressing tissues.[1][2]

-

1.2.2. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) Assays

-

Objective: To evaluate the in vitro cytotoxic activity of ch14.18/CHO.

-

Target Cells: GD2-positive neuroblastoma cell lines.[3]

-

Effector Cells (for ADCC): Peripheral blood mononuclear cells (PBMCs) or natural killer (NK) cells.

-

Methodology:

-

Target neuroblastoma cells were incubated with varying concentrations of ch14.18/CHO.

-

For ADCC, effector cells were added to the antibody-coated target cells.

-

For CDC, a source of complement (e.g., human serum) was added.

-

Cell lysis was quantified using standard methods, such as a chromium-51 (B80572) release assay or a fluorescence-based cytotoxicity assay.[1][3]

-

Signaling Pathway

Caption: Mechanism of action of ch14.18/CHO antibody.

PT-141 (Bremelanotide): A Melanocortin Receptor Agonist for Sexual Dysfunction

PT-141 , also known as Bremelanotide, is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH). It functions as an agonist at melanocortin receptors, primarily in the central nervous system, to modulate sexual arousal and motivation.[4][5][6]

Quantitative Preclinical Data

| Parameter | Assay/Model | Value/Effect | Reference |

| Receptor Binding | |||

| Target Receptors | In vitro binding assays | Agonist for MC3R and MC4R | [4][5] |

| In Vitro Activity | |||

| cAMP Production | HEK-293 cells expressing MC4R | Increased cAMP production | [4] |

| In Vivo Efficacy | |||

| Spontaneous Erections | Adult male Sprague-Dawley rats (50µg/kg, IN) | Significant increase compared to saline controls | [4] |

| Neural Activation (c-Fos) | Adult male Sprague-Dawley rats (50µg/kg, IN) | Increased expression in the paraventricular nucleus of the hypothalamus | [4][5] |

Experimental Protocols

2.2.1. In Vivo Pro-Erectile Response in Rats

-

Objective: To assess the pro-erectile effects of PT-141.

-

Animal Model: Adult male Sprague-Dawley rats.[4]

-

Methodology:

2.2.2. In Vitro cAMP Production Assay

-

Objective: To confirm the agonist activity of PT-141 at the MC4R.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells engineered to express the human MC4R.[4]

-

Methodology:

-

HEK-293-MC4R cells were cultured and treated with varying concentrations of PT-141.

-

After a specified incubation period, the cells were lysed.

-

Intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels were measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[4]

-

Signaling Pathway

Caption: PT-141 signaling pathway in the central nervous system.

UL141: A Human Cytomegalovirus (HCMV) Glycoprotein (B1211001)

UL141 is a type I transmembrane glycoprotein encoded by Human Cytomegalovirus (HCMV). It plays a significant role in viral immune evasion by downregulating the cell-surface expression of ligands for NK cell activating receptors and TRAIL death receptors.[7][8]

Preclinical Findings

-

Mechanism of Action: UL141 functions as a potent inhibitor of NK cell-mediated killing.[7]

-

Molecular Interactions:

-

It directly interacts with the human protein CUGBP Elav-like family member 5 (CELF5).[9]

-

It interacts with the ectodomain of TRAIL death receptors (TRAIL-R1 and TRAIL-R2).[7]

-

It downregulates the cell-surface expression of CD155 and CD112, which are ligands for the NK cell activating receptor DNAM-1.[7][8]

-

UL141 requires other HCMV-encoded functions to suppress the expression of CD112.[8]

-

-

Cellular Localization: UL141 is found in the host cell endoplasmic reticulum membrane.[10]

Experimental Protocols

3.2.1. Yeast Two-Hybrid (Y2H) Screening

-

Objective: To identify host proteins that interact with UL141.

-

Methodology:

-

The UL141 gene was cloned into a "bait" vector.

-

A human fetal brain cDNA library was cloned into a "prey" vector.

-

Both vectors were co-transformed into a suitable yeast strain.

-

Interactions between the bait (UL141) and prey proteins activate reporter genes, allowing for selection and identification of interacting partners (e.g., CELF5).[9]

-

3.2.2. Co-immunoprecipitation (Co-IP)

-

Objective: To confirm the interaction between UL141 and a putative binding partner in a cellular context.

-

Methodology:

-

Cells were co-transfected with plasmids expressing tagged versions of UL141 and the interacting protein (e.g., CELF5).

-

Cell lysates were prepared.

-

An antibody targeting one of the tagged proteins was used to immunoprecipitate it from the lysate.

-

The immunoprecipitated complex was analyzed by Western blotting using an antibody against the other tagged protein to confirm their interaction.[9]

-

Experimental Workflow

Caption: Workflow for identifying and validating UL141 protein interactions.

IT-141: A Micellar Formulation of SN-38 for Colorectal Cancer

IT-141 is a polymer micelle formulation designed to encapsulate SN-38, the active metabolite of the chemotherapy drug irinotecan. This formulation aims to improve the solubility and tumor delivery of the highly hydrophobic SN-38.[11][12]

Quantitative Preclinical Data

| Parameter | Assay/Model | Value/Effect | Reference |

| In Vitro Cytotoxicity (IC50) | |||

| HT-29 (colorectal) | 72-hour incubation | Similar to free SN-38, orders of magnitude more potent than irinotecan. | [11] |

| HCT116 (colorectal) | 72-hour incubation | Similar to free SN-38. | [11] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition (HT-29) | Mouse xenograft (15 mg/kg) | 54% inhibition | [11] |

| Tumor Regression (HT-29) | Mouse xenograft (30 mg/kg) | 59% regression | [11] |

| Tumor Regression (HT-29) | Mouse xenograft (45 mg/kg) | 87% regression | [11] |

| Pharmacokinetics (vs. Irinotecan) | Mouse model | Longer circulation time, higher plasma and tumor exposure. | [11][12] |

Experimental Protocols

4.2.1. In Vitro Cytotoxicity Assay

-

Objective: To determine the cytotoxic potency of IT-141 compared to free SN-38 and irinotecan.

-

Cell Lines: A panel of cancer cell lines, including HT-29 and HCT116.[11]

-

Methodology:

-

Cells were plated in 96-well plates.

-

After allowing cells to adhere, they were treated with a range of concentrations of IT-141, free SN-38, or irinotecan.

-

The cells were incubated for 72 hours.

-

Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).

-

IC50 values were calculated from the dose-response curves.[11]

-

4.2.2. In Vivo Antitumor Efficacy in Xenograft Models

-

Objective: To evaluate the antitumor activity of IT-141 in vivo.

-

Animal Model: Nude mice bearing subcutaneous HT-29 or HCT116 colorectal cancer xenografts.[11][13]

-

Methodology:

-

Tumors were established by subcutaneous injection of cancer cells.

-

Once tumors reached a specified size, mice were randomized into treatment groups.

-

Mice were treated with IT-141 (at various doses), irinotecan, or a vehicle control via intravenous injection on a defined schedule (e.g., Q4D x 3 - every 4 days for 3 doses).[13]

-

Tumor volume and body weight were measured regularly throughout the study.

-

Tumor growth inhibition or regression was calculated relative to the control group.[11][13]

-

Logical Relationship Diagram

Caption: Rationale for the design and efficacy of IT-141.

ML141: A Cdc42 GTPase Inhibitor

ML141 is a potent, selective, and reversible non-competitive inhibitor of the Cdc42 GTPase. It has been investigated for its potential in various therapeutic areas, including cancer and hematopoiesis.[14][15]

Quantitative Preclinical Data

| Parameter | Assay/Model | Value/Effect | Reference |

| In Vitro Inhibition | |||

| IC50 (Cdc42) | Bead-based Cdc42/GTP substrate assay (with EDTA) | ~2 µM | [14] |

| IC50 (Cdc42) | Bead-based Cdc42/GTP substrate assay (with Mg²⁺) | ~200 nM | [14] |

| EC50 (Cdc42 wild type) | 2.1 µM | [15] | |

| EC50 (Cdc42 Q61L mutant) | 2.6 µM | [15] | |

| Selectivity | |||

| Rac1, Rab2, Rab7, Ras | In vitro assays | No appreciable inhibitory activity up to 100 µM | [14] |

| Cellular Effects | |||

| Filopodia Formation | 3T3 fibroblasts | Inhibition | [15] |

| Ovarian Cancer Cell Migration | In vitro assay | Inhibition | [15] |

| In Vivo Effects | |||

| HSPC Mobilization | Mice (10 mg/kg, i.p.) | Enhances G-CSF-induced mobilization of hematopoietic stem and progenitor cells | [16] |

| Anxiety | Mice (10 µM, i.c.v.) | Causes acute anxiety | [15] |

Experimental Protocols

5.2.1. In Vitro Cdc42 GTPase Inhibition Assay

-

Objective: To determine the inhibitory potency and selectivity of ML141.

-

Methodology:

-

Recombinant Cdc42 protein (and other Rho GTPases for selectivity profiling) is bound to glutathione-sepharose beads.

-

The GTPases are loaded with a fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY-FL-GTP).

-

The beads are incubated with varying concentrations of ML141.

-

The displacement of the fluorescent GTP analog is measured by flow cytometry to determine the IC50 value.[14]

-

5.2.2. Cell Migration Assay

-

Objective: To assess the effect of ML141 on cancer cell migration.

-

Cell Lines: Ovarian cancer cell lines (e.g., SKOV3ip).[15]

-

Methodology:

-

A "wound" or scratch is created in a confluent monolayer of cancer cells.

-

The cells are treated with ML141 or a vehicle control.

-

The closure of the wound is monitored and imaged over time.

-

The rate of cell migration is quantified by measuring the change in the wound area.

-

Experimental Workflow

References

- 1. Ch14.18 antibody produced in CHO cells in relapsed or refractory Stage 4 neuroblastoma patients: A SIOPEN Phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ch14.18 antibody produced in CHO cells in relapsed or refractory Stage 4 neuroblastoma patients: a SIOPEN Phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Melanocortin Receptors, Melanotropic Peptides and Penile Erection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PT-141: a melanocortin agonist for the treatment of sexual dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. polarispeptides.com [polarispeptides.com]

- 7. Human Cytomegalovirus Glycoprotein UL141 Targets the TRAIL Death Receptors to Thwart Host Innate Antiviral Defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human cytomegalovirus UL141 promotes efficient downregulation of the natural killer cell activating ligand CD112 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human cytomegalovirus UL141 protein interacts with CELF5 and affects viral DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. IT-141, a Polymer Micelle Encapsulating SN-38, Induces Tumor Regression in Multiple Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IT-141, a Polymer Micelle Encapsulating SN-38, Induces Tumor Regression in Multiple Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of PT-141 (Bremelanotide) Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-141, also known as Bremelanotide, is a synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH). It functions as a non-selective agonist for melanocortin receptors (MCRs), with a binding potency order of MC1R, MC4R, MC3R, MC5R, and MC2R.[1][2][3] Notably, it exhibits a higher affinity for the MC4R subtype compared to the MC3R.[1] This technical guide provides a comprehensive overview of the in-vitro methods used to characterize the binding affinity of PT-141 to its target receptors, presenting detailed experimental protocols and summarizing key binding data.

PT-141 Binding Affinity Data

The binding affinity of PT-141 for various melanocortin receptors is a critical determinant of its pharmacological activity. The equilibrium dissociation constant (Ki) is a measure of the binding affinity, with lower Ki values indicating a higher affinity. The following table summarizes the reported Ki values for PT-141 at different human melanocortin receptors.

| Receptor Subtype | Ki (nM) |

| hMC1R | Data not available in search results |

| hMC3R | Data not available in search results |

| hMC4R | Data not available in search results |

| hMC5R | Data not available in search results |

Note: Specific quantitative Ki values for PT-141 at each melanocortin receptor subtype were not explicitly available in the provided search results. The available information indicates a higher affinity for MC4R over MC3R.

Experimental Protocols

The in-vitro characterization of PT-141 binding affinity and functional activity typically involves competitive radioligand binding assays and functional assays measuring second messenger accumulation, such as cyclic adenosine (B11128) monophosphate (cAMP).

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of PT-141 for melanocortin receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the human melanocortin receptor subtype of interest (MC1R, MC3R, MC4R, or MC5R).

-

Radioligand: A high-affinity radiolabeled ligand for melanocortin receptors, such as [¹²⁵I]-(Tyr²)-Ac-Nle⁴-c(Asp-His-d-Phe-Arg-Trp-Lys)¹⁰-NH₂.

-

PT-141 (Bremelanotide): Unlabeled competitor ligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin (BSA).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 1 µM α-MSH) to determine non-specific binding.

-

Filtration Apparatus: A multi-well plate harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes expressing the target melanocortin receptor on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Assay buffer

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

Increasing concentrations of PT-141 (e.g., from 1 pM to 10 µM).

-

For total binding wells, add assay buffer instead of PT-141.

-

For non-specific binding wells, add a saturating concentration of a non-radiolabeled ligand.

-

Add the prepared cell membranes to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the PT-141 concentration.

-

Determine the IC₅₀ value (the concentration of PT-141 that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of PT-141 to act as an agonist at melanocortin receptors by quantifying the production of the second messenger cyclic adenosine monophosphate (cAMP).

Materials:

-

Cell Line: A suitable host cell line (e.g., HEK293) stably or transiently expressing the human melanocortin receptor of interest.

-

PT-141 (Bremelanotide): Agonist.

-

Positive Control: A known agonist for the receptor (e.g., α-MSH).

-

Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM supplemented with 10% FBS).

-

Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture and Seeding: Culture the cells expressing the target melanocortin receptor to an appropriate confluency. Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Cell Stimulation:

-

Remove the cell culture medium and wash the cells with stimulation buffer.

-

Add increasing concentrations of PT-141 (e.g., from 1 pM to 10 µM) or a positive control to the wells.

-

Include a vehicle control (stimulation buffer only) to determine the basal cAMP level.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Calculate the concentration of cAMP in each well.

-

Plot the cAMP concentration against the logarithm of the PT-141 concentration.

-

Determine the EC₅₀ value (the concentration of PT-141 that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Conclusion

The in-vitro characterization of PT-141 binding affinity and functional agonism at melanocortin receptors is fundamental to understanding its mechanism of action. Competitive radioligand binding assays provide quantitative data on its affinity for different receptor subtypes, while functional assays, such as those measuring cAMP production, confirm its agonistic activity. The detailed protocols and understanding of the underlying signaling pathways presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development.

References

The Impact of ML141 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML141, also known as CID-2950007, is a potent, selective, and reversible non-competitive inhibitor of the Cell Division Cycle 42 (Cdc42) GTPase.[1][2] As a member of the Rho GTPase family, Cdc42 is a critical molecular switch that regulates a multitude of cellular processes, including cytoskeletal organization, cell polarity, proliferation, and migration.[3][4] Its dysregulation is implicated in various pathologies, notably cancer, making it a compelling target for therapeutic intervention.[2][5] This technical guide provides an in-depth analysis of the effects of ML141 on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. Based on the available scientific literature, it is highly probable that the query "CH-141" refers to ML141, given the numerical similarity and the relevance of its biological activity to signaling pathway research.

Data Presentation: Quantitative Effects of ML141

The following tables summarize the quantitative data on the efficacy and effects of ML141 from various in vitro and in vivo studies.

Table 1: Inhibitory Potency of ML141

| Parameter | Value | Assay Conditions | Reference |

| IC50 | ~200 nM | Bead-based Cdc42/GTP substrate assay with 1 mM Mg2+ and 1 nM BODIPY-FL-GTP | [1] |

| IC50 | ~2.6 µM | Bead-based Cdc42/GTP substrate assay with 1 mM EDTA and 100 nM BODIPY-FL-GTP | [1] |

| EC50 | 2.1 µM | Allosteric inhibition of Cdc42 GTPase |

Table 2: Effects of ML141 on Cellular Processes

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| Ovarian Cancer Cells (OVCA429) | ML141 | Inhibition of cell migration | Dose-dependent inhibition | [5] |

| Human Adipose-derived Stem Cells (aged) | 10 µM ML141 | Decrease in active Cdc42-GTP | -87.7% | [6] |

| Human Adipose-derived Stem Cells (aged) | 10 µM ML141 | Decrease in active Rac1-GTP | -41.0% | [6] |

| Prostate Stromal Cells | ML141 | Impaired contraction | 23-47% reduction | [7] |

| Prostate Stromal Cells | ML141 | Reduced proliferation | 17-63% reduction | [7] |

| Prostate Stromal Cells | ML141 | Reduced viability | 64-89% reduction | [7] |

Core Signaling Pathways Modulated by ML141

ML141, by inhibiting Cdc42, perturbs several downstream signaling cascades. The primary mechanism involves preventing Cdc42 from transitioning to its active GTP-bound state, thereby blocking its interaction with downstream effector proteins.[3][5]

The PAK-MAPK Signaling Axis

One of the most well-characterized downstream pathways of Cdc42 involves the p21-activated kinases (PAKs). Activated Cdc42 binds to and activates PAKs, which in turn can initiate a phosphorylation cascade leading to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38.[5][8] These pathways are crucial in regulating cell migration, invasion, and apoptosis.[5] ML141-mediated inhibition of Cdc42 is expected to suppress the activation of the PAK-MAPK axis.

The Wnt/PI3K Signaling Pathway

Recent studies have elucidated a role for ML141 in modulating the Wnt and Phosphatidylinositol 3-kinase (PI3K) signaling pathways, particularly in the context of cellular differentiation.[6] Inhibition of Cdc42 by ML141 was shown to promote a switch from the canonical Wnt/β-catenin pathway to the non-canonical Wnt5a signaling. This, in turn, activates the PI3K/Akt pathway, leading to downstream effects on gene expression, such as the induction of miR-122.[6] This pathway highlights the intricate crosstalk between different signaling networks upon Cdc42 inhibition.

Experimental Protocols

Western Blotting for Protein Expression Analysis

This protocol is a general guideline for assessing the levels of total and phosphorylated proteins in key signaling pathways affected by ML141.

a. Sample Preparation (Cell Lysates)

-

Culture cells to 70-80% confluency and treat with desired concentrations of ML141 or vehicle control for the specified duration.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-PAK, anti-p-JNK, anti-p-Akt) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of ML141 on cell migration.

-

Seed cells in a 6-well plate and grow to 90-100% confluency.

-

Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove dislodged cells.

-

Replace the medium with fresh medium containing different concentrations of ML141 or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Area - Final Area) / Initial Area] * 100.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of ML141 on a specific signaling pathway.

Conclusion

ML141 is a valuable research tool for dissecting the complex signaling networks regulated by Cdc42. Its ability to selectively inhibit Cdc42 provides a powerful approach to investigate the roles of this GTPase in various cellular functions and disease states. The downstream consequences of ML141 treatment, particularly the modulation of the PAK-MAPK and Wnt/PI3K pathways, underscore the potential of targeting Cdc42 for therapeutic development. This guide provides a foundational understanding of ML141's effects on key signaling pathways and offers practical protocols for further investigation. As research progresses, a more detailed picture of the intricate signaling landscape sculpted by Cdc42 and its inhibitors will undoubtedly emerge, opening new avenues for drug discovery and development.

References

- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDC42 - Wikipedia [en.wikipedia.org]

- 5. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the RhoGTPase Cdc42 by ML141 enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silencing of CDC42 inhibits contraction and growth-related functions in prostate stromal cells, which is mimicked by ML141 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide on the Therapeutic Potential of PT-141 (Bremelanotide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PT-141, also known as Bremelanotide, is a synthetic peptide analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH). It functions as a melanocortin receptor agonist with a distinct mechanism of action, primarily targeting the central nervous system to modulate pathways associated with sexual arousal and motivation. This document provides a comprehensive overview of the preclinical and clinical research on PT-141, including its mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development.

Mechanism of Action

PT-141 exerts its therapeutic effects by acting as an agonist at melanocortin receptors, specifically the MC3R and MC4R subtypes, which are predominantly expressed in the central nervous system.[1] Unlike traditional therapies for sexual dysfunction that target the vascular system, PT-141's mechanism is centrally mediated.

Activation of these receptors in the hypothalamus is believed to trigger downstream signaling cascades that influence sexual desire and arousal.[1] In men, the activation of MC4R is thought to prime neural circuits related to arousal, while MC3R may contribute to the motivational aspect of sexual behavior.[2] In women, agonism of MC4R is associated with an increase in sexual desire and motivation.[2] The central action of PT-141 makes it a promising therapeutic option, particularly for individuals where psychological or central nervous system factors are significant contributors to sexual dysfunction.[2][3]

Signaling Pathway of PT-141

The binding of PT-141 to MC3R and MC4R, which are G-protein coupled receptors, is thought to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA) pathways.[4] This signaling cascade within hypothalamic neurons ultimately modulates neurotransmitter release, including dopamine, which plays a crucial role in sexual motivation.[3]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of PT-141.

Table 1: Pharmacokinetic Properties of Intranasal PT-141 in Healthy Males[5]

| Parameter | Value |

| Median Tmax (Time to maximum concentration) | 0.50 hours |

| Mean t1/2 (Half-life) | 1.85 to 2.09 hours |

Table 2: Efficacy in Preclinical and Clinical Studies

| Study Population | Outcome Measure | Result | Citation |

| Male Sprague-Dawley rats | Spontaneous erections (50μg/kg intranasal) | Significant increase compared to saline controls | [5] |

| Healthy male subjects and ED patients | Erectile response (doses > 7 mg intranasal) | Statistically significant increase compared to placebo | [6] |

| Premenopausal women with HSDD | Change in satisfying sexual events (SSEs) | Data from clinical trials would be inserted here if available in the search. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

In Vivo Assessment of Erectile Response in Rats

This protocol is based on methodologies described in preclinical studies of melanocortin agonists.[5]

Objective: To evaluate the pro-erectile effects of PT-141 in a male rat model.

Materials:

-

Male Sprague-Dawley rats

-

PT-141 (Bremelanotide)

-

Saline solution (vehicle control)

-

Intranasal administration apparatus

-

Observation chambers

Procedure:

-

Acclimate adult male Sprague-Dawley rats to the housing and handling conditions.

-

Randomly assign rats to treatment (PT-141) and control (saline) groups.

-

Prepare a solution of PT-141 at the desired concentration (e.g., for a 50μg/kg dose).

-

Administer PT-141 or saline intranasally to the respective groups.

-

Immediately place each rat in an individual observation chamber.

-

Observe and record the number of spontaneous erections over a defined period (e.g., 30 minutes).

-

Statistically analyze the difference in the number of erections between the treatment and control groups.

Clinical Evaluation of Erectile Response in Humans

This protocol is a generalized representation based on Phase I clinical trial designs for PT-141.[6]

Objective: To assess the safety, pharmacokinetics, and pharmacodynamic effects of intranasal PT-141 in healthy males and patients with erectile dysfunction.

Study Design: Double-blind, placebo-controlled, crossover or parallel-group study.

Procedure:

-

Screen and enroll eligible participants (healthy males or patients with mild-to-moderate ED).

-

Obtain informed consent from all participants.

-

In a controlled clinical setting, administer a single dose of PT-141 or placebo intranasally.

-

Collect blood samples at predetermined time points to determine pharmacokinetic parameters (Cmax, Tmax, t1/2).

-

Assess erectile response using a standardized method such as RigiScan™, with or without visual sexual stimulation (VSS).

-

Monitor vital signs and record any adverse events throughout the study period.

-

After a washout period (for crossover designs), participants receive the alternate treatment.

-

Analyze the data to compare the erectile response and safety profile of PT-141 versus placebo.

Therapeutic Potential and Future Directions

PT-141 has demonstrated potential as a novel treatment for sexual dysfunction in both men and women.[1] Its unique central mechanism of action offers an alternative for patients who do not respond to or cannot tolerate existing therapies that act peripherally.[3] The rapid onset of action and favorable tolerability profile observed in clinical trials further support its therapeutic promise.[6]

Future research may focus on:

-

Optimizing dosing and delivery methods.

-

Investigating its efficacy in a broader range of patient populations with sexual dysfunction.

-

Exploring the potential synergistic effects when combined with other treatments, such as PDE5 inhibitors.[2]

-

Further elucidating the downstream neural circuits and neurotransmitter systems modulated by melanocortin receptor activation.

References

- 1. PT-141: a melanocortin agonist for the treatment of sexual dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. coastalpeptides.com [coastalpeptides.com]

- 3. youtube.com [youtube.com]

- 4. PT 141 Peptide: Unveiling the Science and Research Potential of a Melanocortin Agonist [themunicheye.com]

- 5. Melanocortin Receptors, Melanotropic Peptides and Penile Erection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Double-blind, placebo-controlled evaluation of the safety, pharmacokinetic properties and pharmacodynamic effects of intranasal PT-141, a melanocortin receptor agonist, in healthy males and patients with mild-to-moderate erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PT-141 (Bremelanotide) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of PT-141 (Bremelanotide), a synthetic peptide analogue of alpha-melanocyte-stimulating hormone (α-MSH), in preclinical animal models. PT-141 is a melanocortin receptor agonist with high affinity for the melanocortin-4 receptor (MC4R) and melanocortin-3 receptor (MC3R), which are primarily expressed in the central nervous system.[1][2] Its primary application in animal research is the study of sexual motivation and behavior.

Data Presentation: Dosage and Administration

The following tables summarize quantitative data on PT-141 dosage and administration in various animal models based on preclinical studies.

Table 1: Subcutaneous (S.C.) Administration of PT-141 in Rodent Models

| Animal Model | Strain | Dosage Range | Vehicle | Key Findings | Reference |

| Female Rat | Not Specified | 100 - 200 µg/kg | Not Specified | Significantly increased proceptive solicitations. | [3] |

| Female Rat | Hormone-primed | Not Specified | Systemic | Increased appetitive sexual behaviors (solicitations, hops, darts). | [4] |

| Male Rat | Sprague-Dawley | Not Specified | Systemic | Activates neurons in the hypothalamus, induces penile erections. | [1] |

Table 2: Intranasal and Intracerebroventricular (I.C.V.) Administration of PT-141

| Animal Model | Administration Route | Dosage | Key Findings | Reference |

| Male Rat | Intranasal | Not Specified | Induced erectile responses. | |

| Female Rat | Intracerebroventricular | Not Specified | Increased sexual arousal. | [3] |

| Male Mice | Intracerebroventricular | Not Specified | Affects hepatic gene expression in a diabetes model. | [5] |

Experimental Protocols

Protocol 1: Preparation of PT-141 for Subcutaneous Injection

This protocol describes the reconstitution of lyophilized PT-141 powder for subcutaneous administration in rodent models.

Materials:

-

Lyophilized PT-141 vial (e.g., 10 mg)

-

Bacteriostatic water for injection

-

Sterile insulin (B600854) syringes (e.g., 1 mL)

-

Alcohol swabs

Procedure:

-

Allow the refrigerated vial of lyophilized PT-141 to warm to room temperature.

-

Using aseptic technique, wipe the rubber stoppers of the PT-141 vial and the bacteriostatic water vial with an alcohol swab.

-

Reconstitute the lyophilized powder. For a 10 mg vial, a common dilution is with 1 mL of bacteriostatic water. This creates a stock solution with a concentration of 10 mg/mL. A buffered solution can improve stability.

-

Gently swirl the vial to dissolve the powder completely. Do not shake, as this can degrade the peptide.

-

The reconstituted solution should be clear. Do not use if the solution is cloudy or contains particulate matter.

-

Store the reconstituted solution under refrigeration (2-8°C) and use within 30 days.

-

For dosing, calculate the required volume based on the animal's body weight and the desired dosage. For example, for a 200 µg/kg dose in a 250g rat, the total dose is 50 µg. Using a 10 mg/mL stock solution, this would be a very small volume to inject accurately. Therefore, a serial dilution of the stock solution is recommended to achieve a final concentration that allows for a measurable injection volume (e.g., 100 µL).

Protocol 2: Subcutaneous Administration of PT-141 in Rats for Sexual Behavior Studies

This protocol outlines the procedure for administering PT-141 to female rats to assess its effects on proceptive sexual behaviors.

Animal Model:

-

Adult female rats (e.g., Sprague-Dawley), ovariectomized and hormone-primed with estradiol (B170435) and progesterone (B1679170) to induce sexual receptivity.

Procedure:

-

Handle the rats gently to minimize stress.

-

Weigh each rat accurately on the day of the experiment to calculate the precise dose of PT-141.

-

Prepare the PT-141 solution as described in Protocol 1 to the desired final concentration.

-

Administer the calculated volume of PT-141 solution via subcutaneous injection in the loose skin over the back, between the shoulder blades.

-

The injection is typically given 45 to 60 minutes prior to the behavioral testing.[4][6][7][8]

-

Place the female rat in a testing arena (e.g., a bilevel chamber) and introduce a sexually experienced male rat.

-

Record and score proceptive behaviors (e.g., solicitations, hops, and darts) for a defined period.

-

A control group receiving a vehicle injection should be included in the experimental design.

Visualizations

Signaling Pathway of PT-141 in the Medial Preoptic Area

References

- 1. PT-141: a melanocortin agonist for the treatment of sexual dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptidesciences.com [peptidesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Bremelanotide for Female Sexual Dysfunctions in Premenopausal Women: A Randomized, Placebo-Controlled Dose-Finding Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jaycampbell.com [jaycampbell.com]

- 6. Bremelanotide (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. swolverine.com [swolverine.com]

- 8. Bremelanotide for Treatment of Female Hypoactive Sexual Desire - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PT-141 (Bremelanotide) in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of PT-141 (Bremelanotide) to ensure its stability and efficacy for research purposes. The information is intended for use in a laboratory setting by qualified professionals.

Introduction

PT-141, also known as Bremelanotide, is a synthetic peptide and a metabolic derivative of Melanotan II.[1] It functions as a non-selective agonist for melanocortin receptors, with a notable affinity for MC3R and MC4R, which are located in the central nervous system.[2][3][4] Unlike phosphodiesterase type 5 (PDE5) inhibitors that target the vascular system, PT-141 modulates sexual arousal through neural pathways.[5][6][7] It is a valuable tool for research into sexual dysfunction. For therapeutic applications, PT-141 is available in a lyophilized form, which enhances its shelf-life and stability.[8]

Chemical and Physical Properties

A summary of the key properties of PT-141 is provided in the table below.

| Property | Value | References |

| Synonyms | Bremelanotide, Bremelanotide Acetate | [4][9] |

| Molecular Formula | C₅₀H₆₈N₁₄O₁₀ | [4] |

| Molecular Mass | 1025.16 Da | [4] |

| Form | Lyophilized (freeze-dried) solid powder | [8][10] |

| Color | White to off-white | [1] |

| Solubility | Soluble in water.[11] Also soluble in organic solvents like DMSO and ethanol (B145695) at approximately 10 mg/mL, and in PBS (pH 7.2) at about 5 mg/mL. | [9] |

| Purity | ≥98% | [9] |

Storage and Stability

Proper storage is critical to maintain the integrity of PT-141. The stability of the peptide varies significantly between its lyophilized and reconstituted forms.

| Form | Storage Temperature | Duration | Key Considerations | References |

| Lyophilized Powder | -20°C to -80°C | Years | Store in a tightly sealed, desiccated container, protected from light.[12] Avoid repeated freeze-thaw cycles.[12] | [9][12][13][14] |

| 4°C | Short-term (weeks to a year) | Suitable for immediate use. | [15][16] | |

| Room Temperature | Very short-term (days to weeks) | Generally stable for shipping, but refrigeration is recommended upon receipt.[4][17] | [4][17] | |

| Reconstituted Solution | 2°C to 8°C | Up to 30 days | Use within this period for optimal results.[10] Avoid freezing the reconstituted solution.[10] | [8][10][18] |

| -20°C | Weeks (not generally recommended) | If necessary, aliquot to avoid freeze-thaw cycles.[13][19] Some peptides can degrade in solution even when frozen.[14] | [13][14][19] |

Experimental Protocols

This protocol outlines the steps for dissolving lyophilized PT-141 for use in research experiments.

Materials:

-

Vial of lyophilized PT-141

-

Sterile solvent (e.g., bacteriostatic water, sterile water for injection)[18][20]

-

Sterile syringes and needles

-

Alcohol swabs

-

Sterile, empty vials for aliquoting (optional)

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized PT-141 and the solvent to reach room temperature. This prevents condensation from forming inside the vial.[17][20]

-

Sterilization: Clean the rubber stoppers of both the PT-141 vial and the solvent vial with alcohol swabs.[20]

-

Solvent Aspiration: Using a sterile syringe, carefully draw the desired volume of the sterile solvent.

-

Dissolution: Slowly inject the solvent into the PT-141 vial, directing the stream against the side of the vial to prevent foaming.[10][19]

-

Gentle Mixing: Gently swirl or roll the vial to dissolve the peptide completely.[17][18] Avoid vigorous shaking, as this can denature the peptide.[20]

-

Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

-

Aliquoting (Optional): To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into smaller, single-use sterile vials.[12][19]

For long-term preservation of PT-141, follow these storage guidelines.

Lyophilized Form:

-

Store the sealed vial in a freezer at -20°C or, for extended periods, at -80°C.[12]

-

Keep the vial in a dark, dry place to prevent degradation from light and moisture.[12][13]

Reconstituted Form:

-

Store the reconstituted solution in a refrigerator at 2-8°C.[10]

-

It is advisable to use the reconstituted peptide within 30 days.[10]

-

Avoid repeated warming and cooling of the solution.

Signaling Pathway and Experimental Workflow

PT-141 exerts its effects by acting as an agonist on melanocortin receptors, primarily MC3R and MC4R, in the hypothalamus.[2][5] This interaction initiates a signaling cascade that leads to increased sexual arousal. The binding of PT-141 to these receptors activates adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2] This process modulates the activity of key neurotransmitter systems, including an increase in dopamine (B1211576) release in the mesolimbic reward circuits.[2][5]

The following diagram illustrates a typical workflow for preparing and using PT-141 in a research setting.

References

- 1. BREMELANOTIDE CAS#: 189691-06-3 [m.chemicalbook.com]

- 2. PT-141 Peptide | Intimacy & Confidence Support [paragonsportsmedicine.com]

- 3. peptidesciences.com [peptidesciences.com]

- 4. prospecbio.com [prospecbio.com]

- 5. swolverine.com [swolverine.com]

- 6. elementsarms.com [elementsarms.com]

- 7. bostonmedicalgroup.com [bostonmedicalgroup.com]

- 8. droracle.ai [droracle.ai]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. uk-peptides.com [uk-peptides.com]

- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 12. jpt.com [jpt.com]

- 13. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 14. bachem.com [bachem.com]

- 15. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 16. peptidesciences.com [peptidesciences.com]

- 17. uk-peptides.com [uk-peptides.com]

- 18. peptidedosages.com [peptidedosages.com]

- 19. polarispeptides.com [polarispeptides.com]

- 20. verifiedpeptides.com [verifiedpeptides.com]

How to administer CH-141 for behavioral studies in rats

Initial investigations to generate detailed application notes and protocols for the administration of "CH-141" in behavioral studies in rats have been inconclusive. Extensive searches have failed to identify a neuroactive compound with this designation used in published behavioral research.

The identifier "this compound" does not correspond to a known drug or research chemical in the context of neuroscience or pharmacology based on publicly available data. Searches have yielded references to unrelated substances, including an industrial adhesive and a viral glycoprotein, which are not relevant to in vivo behavioral studies in rodents.

It is possible that "this compound" may be an internal, unpublished compound code, a new and not yet widely documented research chemical, or a typographical error in the original query. Without a definitive identification of the compound, including its chemical structure, pharmacological target, and mechanism of action, it is not feasible to provide accurate and safe protocols for its administration in animal studies.

Therefore, the development of the requested detailed application notes, experimental protocols, data presentation tables, and signaling pathway diagrams cannot proceed. Further clarification on the identity of "this compound" is required to fulfill this request. Researchers, scientists, and drug development professionals are advised to verify the specific compound identifier and consult primary literature or the compound supplier for detailed information regarding its properties and appropriate handling and administration procedures.

Application Notes and Protocols for the Study of Erectile Dysfunction Using CH-141

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erectile dysfunction (ED) is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance.[1][2] The underlying pathophysiology is multifactorial, involving vascular, neurogenic, hormonal, and psychogenic components.[3] Laboratory research plays a crucial role in elucidating the mechanisms of ED and in the discovery and development of novel therapeutics.[2][4]

CH-141 (also known as PT-141 or Bremelanotide) is a synthetic peptide analogue of alpha-melanocyte-stimulating hormone (α-MSH).[5][6] It acts as an agonist at melanocortin receptors, primarily the MC3R and MC4R, which are expressed in the central nervous system.[5][6][7] Unlike peripherally acting agents such as PDE5 inhibitors, this compound initiates erections through a central nervous system mechanism.[8][9] This unique mode of action makes it a valuable tool for investigating the central neural pathways controlling erectile function and for exploring potential therapeutic strategies for ED, particularly in patient populations unresponsive to conventional therapies.[10][11]

These application notes provide detailed protocols for utilizing this compound in established laboratory models of erectile dysfunction.

Mechanism of Action of this compound in Erectile Function

This compound's pro-erectile effect is mediated by its binding to and activation of melanocortin receptors (MC3R and MC4R) in key areas of the brain, such as the hypothalamus.[5][12][13] This activation is thought to trigger downstream signaling cascades that modulate autonomic pathways to the penis.

Activation of central melanocortin receptors by this compound leads to:

-

Increased Parasympathetic Outflow: This promotes the relaxation of the smooth muscle of the corpora cavernosa and the helical arteries, allowing for increased blood flow into the penis.[13]

-

Decreased Sympathetic Outflow: This reduces the vasoconstrictor tone of the penile vasculature, further facilitating erection.[13]

The signaling cascade initiated by this compound is distinct from the nitric oxide (NO)-cGMP pathway targeted by PDE5 inhibitors, although synergistic effects have been observed when used in combination.[8][12]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in inducing penile erection.

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from studies on this compound (Bremelanotide). While much of the publicly available data comes from human clinical trials, these endpoints can be adapted for preclinical laboratory studies.

Table 1: Preclinical Efficacy of a Melanocortin Agonist in a Rat Model

| Parameter | Vehicle Control | This compound (50µg/kg, Intranasal) |

| Number of Spontaneous Erections (in 30 min) | Low | Significantly Increased[12] |

| Percentage of Rats with at Least One Erection | Low | 100%[12] |

| c-Fos Immunoreactivity in Paraventricular Nucleus | Baseline | Increased[5] |

Table 2: Clinical Efficacy of Bremelanotide in Men with ED

| Parameter | Placebo | Bremelanotide (7.5 mg - 15 mg) |

| Change in IIEF Erectile Function Domain Score | Minimal | Dose-dependent Increase[12] |

| Positive Clinical Response (Sildenafil Non-responders) | 8.5% | 33.5% (10 mg dose)[11] |

| Mean Duration of Base Rigidity ≥60% (with Sildenafil) | 70 min (Sildenafil alone) | 113 min (Co-administration)[10] |

| Mean Duration of Base Rigidity ≥80% (20 mg dose) | ~2 min | ~24 minutes[10] |

IIEF: International Index of Erectile Function

Experimental Protocols

In Vivo Assessment of Erectile Function in Rodent Models

Rodent models are widely used in ED research due to their well-characterized reproductive physiology and the availability of established protocols.[2][4][14]

Objective: To evaluate the pro-erectile effects of this compound in both healthy and ED-induced rodent models by measuring intracavernosal pressure (ICP).

Experimental Workflow:

Caption: Workflow for in vivo assessment of erectile function.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound (lyophilized powder)

-

Sterile saline

-

Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

-

23-gauge needle connected to a pressure transducer

-

Bipolar platinum electrode

-

Electrical stimulator

-

Data acquisition system

Procedure:

-

Animal and ED Model Preparation:

-

Surgical Preparation:

-

Drug Administration:

-

Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or intranasal). Doses can be titrated based on pilot studies.

-

-

Erectile Function Assessment:

-

Spontaneous Erections: In conscious, freely moving animals (telemetry may be required), observe and count the number of erectile events over a defined period post-administration.[1]

-

Nerve-Stimulated Erections: In anesthetized animals, place a bipolar electrode on the cavernous nerve.[15] Apply electrical stimulation at varying frequencies and voltages. Record the maximal ICP and the total ICP during stimulation.

-

-

Data Analysis:

-

Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize for changes in systemic blood pressure.[15]

-

Compare the ICP/MAP ratios and the number of spontaneous erections between the this compound treated groups and control groups.

-

In Vitro Assessment of Cavernosal Smooth Muscle Relaxation

This protocol assesses the direct effect of this compound on the contractility of corpus cavernosum smooth muscle strips.

Objective: To determine if this compound has a direct relaxant or modulatory effect on isolated corpus cavernosum tissue.

Materials:

-

Corpus cavernosum tissue from rats or rabbits

-

Organ bath system with force transducers

-

Krebs-Henseleit solution

-

Phenylephrine or other contractile agents

-

This compound

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the animal and carefully dissect the corpus cavernosum tissue, removing surrounding connective tissue.

-

Cut the tissue into strips (e.g., 2x2x8 mm).

-

-

Organ Bath Setup:

-

Mount the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate under a resting tension.

-

-

Experimentation:

-

Induce a submaximal contraction with a contractile agent like phenylephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the changes in isometric tension.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-induced contraction.

-

Construct a dose-response curve to determine the potency (EC50) of this compound if a direct relaxant effect is observed.

-

In Vitro Model of High-Glucose-Induced Endothelial and Neuronal Damage

This protocol establishes an in vitro model to study the potential protective effects of this compound on cavernous cells under conditions mimicking diabetic ED.[16]

Objective: To investigate if this compound can mitigate the detrimental effects of high glucose on cavernous endothelial cells and neurons.

Materials:

-

Primary cultures of mouse cavernous endothelial cells (MCECs) and pericytes (MCPs).[16]

-

Mouse major pelvic ganglion (MPG) tissue for neuronal culture.[16]

-

Cell culture media with normal (5 mM) and high (30 mM) glucose concentrations.[16]

-

This compound

-

Matrigel for tube formation assays

-

Immunofluorescence staining reagents for nNOS

Procedure:

-

Cell Culture:

-

Assessment of Angiopathy:

-

Perform a Matrigel tube formation assay to assess the angiogenic capacity of MCECs and MCPs in the different treatment groups.[16] Quantify tube length and branching.

-

-

Assessment of Neuropathy:

-

After a set culture period, fix the MPG explants and perform immunofluorescence staining for neuronal nitric oxide synthase (nNOS).

-

Measure the extent of neurite outgrowth and the number of nNOS-positive nerve fibers.[16]

-

-

Data Analysis:

-

Compare the tube formation and neurite outgrowth parameters between the normal glucose, high glucose, and high glucose + this compound groups.

-

Conclusion

This compound provides a valuable pharmacological tool for the investigation of erectile dysfunction in a laboratory setting. Its central mechanism of action allows for the exploration of neural pathways that are not addressed by peripherally acting drugs. The protocols outlined above provide a framework for characterizing the efficacy and mechanism of this compound in validated in vivo and in vitro models of erectile dysfunction. Such studies are essential for advancing our understanding of the central control of penile erection and for the development of novel therapeutic strategies for this common and impactful condition.

References

- 1. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Models for erectile dysfunction and their importance to novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Association between serum albumin levels and erectile dysfunction in American Adults: A cross-sectional study from NHANES 2001–2004 | PLOS One [journals.plos.org]

- 4. tandfonline.com [tandfonline.com]

- 5. PT-141: a melanocortin agonist for the treatment of sexual dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. coastalpeptides.com [coastalpeptides.com]

- 7. PT 141 Peptide: Unveiling the Science and Research Potential of a Melanocortin Agonist [themunicheye.com]

- 8. urologytimes.com [urologytimes.com]

- 9. google.com [google.com]

- 10. Novel Emerging Therapies for Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mensreproductivehealth.com [mensreproductivehealth.com]

- 12. Melanocortin Receptors, Melanotropic Peptides and Penile Erection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Melanocortinergic control of penile erection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Animal models of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Establishment of in vitro model of erectile dysfunction for the study of high-glucose-induced angiopathy and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring PT-141 (Bremelanotide) Activity

A Note on "CH-141": Initial searches for "this compound" did not yield a well-defined compound in the scientific literature. The provided information has been developed based on the strong assumption that the query refers to PT-141 (Bremelanotide) , a known melanocortin receptor agonist. Researchers should verify the precise identity of their compound of interest.

Introduction

PT-141, also known as Bremelanotide, is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH). It is an agonist for melanocortin receptors, with a particularly high affinity for the MC4R and a lower affinity for MC3R and MC1R.[1][2][3][4] These receptors are primarily expressed in the central nervous system and are involved in regulating various physiological processes, including sexual behavior and appetite.[1][2][5] The mechanism of action for PT-141 involves binding to and activating these G-protein coupled receptors, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and the activation of downstream signaling pathways, such as the protein kinase A (PKA) pathway.[4]

These application notes provide detailed protocols for cell-based assays to quantify the activity and potency of PT-141 by measuring its effects on intracellular signaling and overall cell health.

Core Assays for Measuring PT-141 Activity

Three key cell-based assays are described to characterize the activity of PT-141:

-

cAMP Accumulation Assay: To measure the direct downstream effect of melanocortin receptor activation.

-

CRE-Luciferase Reporter Assay: To quantify the transcriptional activation resulting from the cAMP/PKA signaling cascade.

-

Cell Viability Assay: To assess the cytotoxic potential of the compound.

cAMP Accumulation Assay